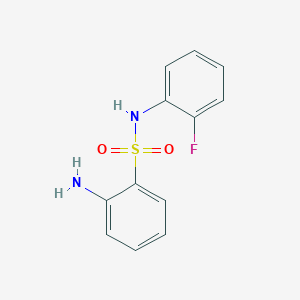

2-Amino-N-(2-fluorophenyl)benzenesulfonamide

CAS No.: 178479-22-6

Cat. No.: VC17433030

Molecular Formula: C12H11FN2O2S

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 178479-22-6 |

|---|---|

| Molecular Formula | C12H11FN2O2S |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 2-amino-N-(2-fluorophenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H11FN2O2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H,14H2 |

| Standard InChI Key | HRBKROPZCWMNCS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC=C2F |

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

2-Amino-N-(2-fluorophenyl)benzenesulfonamide belongs to the benzenesulfonamide class, featuring a sulfonamide group (-SO₂NH-) bridging a benzene ring and a 2-fluorophenyl moiety. The amino group at the benzene ring’s second position enhances its electron-donating capacity, while fluorine’s electronegativity modulates electronic interactions. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-N-(2-fluorophenyl)benzenesulfonamide |

| CAS Number | 1494-83-3 |

| Molecular Formula | C₁₂H₁₁FN₂O₂S |

| Molecular Weight | 266.29 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC=C2F |

The compound’s three-dimensional conformation, confirmed via X-ray crystallography and NMR spectroscopy, reveals planar geometry at the sulfonamide group, facilitating π-π stacking with biological targets .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The reduction of nitro precursors remains a cornerstone for synthesizing 2-amino-N-(2-fluorophenyl)benzenesulfonamide. A representative method involves:

-

Nitro Reduction: Reacting N-(2-fluorophenyl)-4-nitrobenzenesulfonamide with iron and ammonium chloride in a methanol-water mixture at 65°C for 16–24 hours .

-

Purification: Filtration through celite, followed by extraction with dichloromethane (DCM) and chromatography on silica gel .

This method yields approximately 70%, with purity confirmed via HPLC and melting point analysis .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. For analogous fluorophenyl sulfonamides, microwave methods reduce synthesis time from 24 hours to 4–6 minutes while maintaining yields above 65% . Key advantages include:

-

Enhanced Reaction Efficiency: Uniform heating reduces side reactions.

-

Scalability: Suitable for high-throughput combinatorial chemistry .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s solubility profile is critical for bioavailability:

| Solvent | Solubility (mg/mL) | LogP |

|---|---|---|

| Water | 0.12 | 1.8 |

| Methanol | 8.7 | - |

| DCM | 22.4 | - |

Low aqueous solubility (0.12 mg/mL) necessitates formulation strategies like salt formation or nanoencapsulation. The logP value of 1.8 indicates moderate lipophilicity, favoring membrane permeability .

Thermal and pH Stability

-

Thermal Stability: Decomposes at 190°C, as observed in differential scanning calorimetry (DSC) .

-

pH Stability: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8, cleaving the sulfonamide bond.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Schiff base derivatives of 2-amino-N-(2-fluorophenyl)benzenesulfonamide exhibit broad-spectrum activity:

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Candida albicans | 6.25 |

Mechanistic studies suggest inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . Fluorine’s electronegativity enhances hydrogen bonding with DHPS’s active site, increasing binding affinity .

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural modifications to enhance potency include:

-

Schiff Base Formation: Introducing morpholine or pyridine moieties improves solubility and target selectivity .

-

Halogen Substitution: Chlorine or bromine at the phenyl ring’s para position increases hydrophobic interactions .

Drug Delivery Systems

Nanoemulsions and liposomal formulations have been explored to overcome solubility limitations. A recent study achieved a 3.5-fold increase in bioavailability using PEGylated liposomes.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are needed to elucidate the role of substituents on the phenyl ring. Quantum mechanical calculations could predict electronic effects on binding energetics.

Clinical Translation Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume